![molecular formula C12H16FNS B13246111 N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine](/img/structure/B13246111.png)
N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine is a chemical compound with the molecular formula C12H16FNS and a molecular weight of 225.3255432 . This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a thiolan-3-amine structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine involves several steps. One common synthetic route includes the reaction of 2-fluorophenylethylamine with thiolane-3-one under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins or enzymes, while the thiolan-3-amine structure allows for specific interactions with biological molecules. The pathways involved in its mechanism of action include inhibition or activation of target enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
類似化合物との比較
N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine can be compared with other similar compounds, such as:
N-[2-(2-chlorophenyl)ethyl]thiolan-3-amine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
N-[2-(2-bromophenyl)ethyl]thiolan-3-amine: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine atom.
N-[2-(2-methylphenyl)ethyl]thiolan-3-amine: The methyl group provides different hydrophobic interactions and steric hindrance compared to the fluorine atom.
The uniqueness of this compound lies in its specific combination of the fluorophenyl group and thiolan-3-amine structure, which imparts distinct chemical and biological properties .
特性
分子式 |
C12H16FNS |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine |
InChI |
InChI=1S/C12H16FNS/c13-12-4-2-1-3-10(12)5-7-14-11-6-8-15-9-11/h1-4,11,14H,5-9H2 |
InChIキー |
SBKDRBUOPBPIMU-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1NCCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


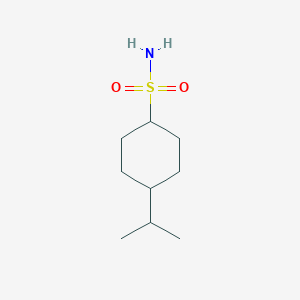
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13246042.png)

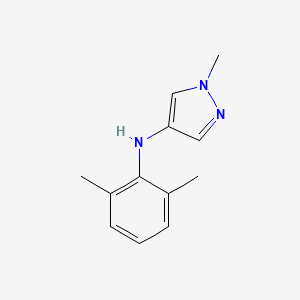
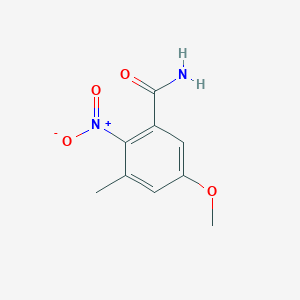
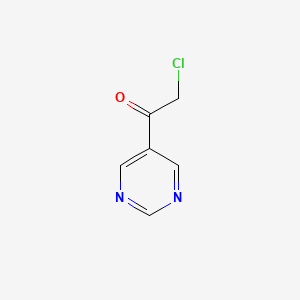

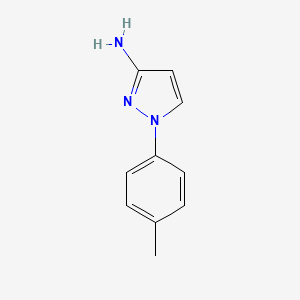
![2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine](/img/structure/B13246072.png)
![2-[(Tert-butylamino)methyl]-6-methoxyphenol](/img/structure/B13246074.png)
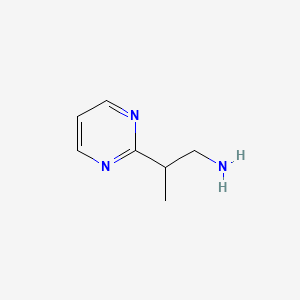
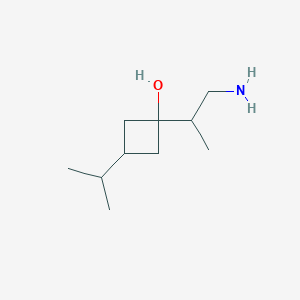
![2-[3-(3-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13246099.png)

